N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine

Description

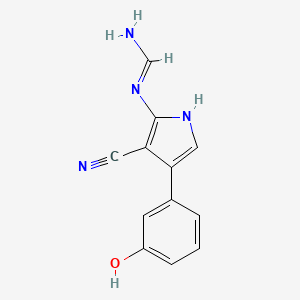

N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine is a heterocyclic compound featuring a pyrrole core substituted with a cyano group at position 3, a 3-hydroxyphenyl group at position 4, and a formamidine moiety at position 2.

Properties

Molecular Formula |

C12H10N4O |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

N'-[3-cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-yl]methanimidamide |

InChI |

InChI=1S/C12H10N4O/c13-5-10-11(6-15-12(10)16-7-14)8-2-1-3-9(17)4-8/h1-4,6-7,15,17H,(H2,14,16) |

InChI Key |

SLQSTHIRPGOYKO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)/N=C/N |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CNC(=C2C#N)N=CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the cyano and hydroxyphenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under specific conditions.

Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the cyano group produces amine derivatives.

Scientific Research Applications

N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.

Comparison with Similar Compounds

Research Implications

- Synthetic Feasibility : The methoxy analog (CAS: 194787-91-2) demonstrates synthetic accessibility, suggesting routes for modifying the target compound’s substituents .

- Physicochemical Optimization: Replacing -OH with -OCH₃ or -NO₂ balances lipophilicity and solubility, guiding drug design for specific pharmacokinetic profiles .

Biological Activity

N'-(3-Cyano-4-(3-hydroxyphenyl)-1H-pyrrol-2-YL)formamidine, a compound with the chemical formula CHNO and a molecular weight of 226.23 g/mol, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring substituted with a cyano group and a hydroxyphenyl moiety. Its unique structure contributes to its reactivity and biological properties.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially through interference with metabolic pathways.

- Antiviral Properties : Analogous compounds have shown selective inhibition against viruses like hepatitis B, indicating a potential for antiviral applications .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Biological Activity Data

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups, warranting further exploration into its application as an antimicrobial agent.

- Antiviral Activity Assessment : In vitro studies demonstrated that derivatives of this compound could selectively inhibit HBV replication without affecting other cellular functions, suggesting a targeted antiviral profile that could be exploited for therapeutic development.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound analogs to enhance its biological activity. These findings highlight the following:

- Structure-Activity Relationship (SAR) : Modifications to the hydroxyphenyl group have been shown to enhance both antimicrobial and antiviral activities.

- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.